molecular formula C8H18N2 B1443175 1-Ethyl-2-methylpiperidin-4-amine CAS No. 92351-62-7

1-Ethyl-2-methylpiperidin-4-amine

Cat. No.: B1443175
CAS No.: 92351-62-7
M. Wt: 142.24 g/mol
InChI Key: WBNBVPLRUBLMRL-UHFFFAOYSA-N
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Description

1-Ethyl-2-methylpiperidin-4-amine is a chemical compound with the molecular formula C8H18N2. It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by a piperidine ring substituted with an ethyl group at the first position and a methyl group at the second position, along with an amine group at the fourth position.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Ethyl-2-methylpiperidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nitric oxide synthase, both inducible and endothelial forms . These interactions are crucial as they influence the production of nitric oxide, a vital signaling molecule in many physiological processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives, including this compound, have been shown to exhibit anticancer, antiviral, and antimicrobial activities . These effects are mediated through the modulation of specific signaling pathways and gene expression profiles.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Piperidine derivatives, including this compound, are known to interact with various enzymes and proteins, leading to the modulation of their activity . These interactions can result in the inhibition or activation of specific biochemical pathways, ultimately influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, real-time tracking of drug release in vivo has demonstrated that the temporal consistency of drug loading and release can significantly impact therapeutic outcomes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that varying the dosage can lead to different threshold effects, as well as toxic or adverse effects at high doses . Understanding these dosage effects is crucial for optimizing the therapeutic potential of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound’s involvement in the pentose phosphate pathway and glycolysis has been studied, highlighting its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound within specific cellular compartments . Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of this compound.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function within the cell .

Preparation Methods

The synthesis of 1-ethyl-2-methylpiperidin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-ethyl-2-methylpiperidine with ammonia or an amine source can yield the desired product. Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Ethyl-2-methylpiperidin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides can introduce new substituents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-Ethyl-2-methylpiperidin-4-amine can be compared with other similar piperidine derivatives:

Properties

IUPAC Name

1-ethyl-2-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-3-10-5-4-8(9)6-7(10)2/h7-8H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNBVPLRUBLMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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